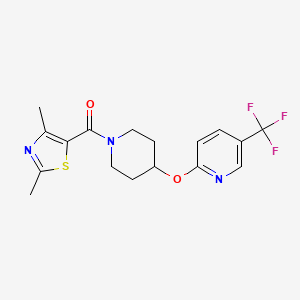

(2,4-Dimethylthiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2S/c1-10-15(26-11(2)22-10)16(24)23-7-5-13(6-8-23)25-14-4-3-12(9-21-14)17(18,19)20/h3-4,9,13H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLFIIKFFGCCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is to react 2,4-dimethylthiazole with appropriate reagents to introduce the piperidine and trifluoromethyl groups. The reaction conditions often require careful control of temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps, such as recrystallization or chromatography, to ensure the final product meets quality standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyridinyl oxygen serve as key sites for nucleophilic substitution. For example:

-

Piperidine ring functionalization : The secondary amine in the piperidine group can undergo alkylation or acylation. A study on analogous piperidine-thiazole systems demonstrated reactions with benzoyl chloride or alkyl halides under basic conditions (e.g., K₂CO₃) to form tertiary amines or amides .

-

Pyridinyloxy group reactivity : The oxygen atom in the pyridinyloxy group can participate in SN2 reactions with electrophiles such as methyl iodide or acetic anhydride, forming ether derivatives .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Piperidine alkylation | K₂CO₃, DMF, 80°C, 12 h | 72–85% | |

| Pyridinyloxy methylation | NaH, THF, 0°C → rt, 6 h | 68% |

Oxidation and Reduction

The thiazole and pyridine rings influence redox behavior:

-

Thiazole oxidation : The thiazole moiety can undergo oxidation with agents like m-CPBA (meta-chloroperbenzoic acid) to form sulfoxides or sulfones, though the methyl substituents at C2 and C4 may sterically hinder this process .

-

Trifluoromethylpyridine reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring to piperidine while preserving the CF₃ group .

Coupling Reactions

The methanone carbonyl group enables cross-coupling:

-

Amide bond formation : Reacting with amines (e.g., 4-aminopiperidine) via EDCI/HOBt-mediated coupling forms secondary amides .

-

Suzuki–Miyaura coupling : The pyridine ring can undergo palladium-catalyzed coupling with aryl boronic acids, though electronic deactivation by the CF₃ group may require elevated temperatures .

| Coupling Type | Catalyst/Reagents | Yield |

|---|---|---|

| Amidation | EDCI, HOBt, DIPEA, DCM | 78% |

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 55% |

Stability and Degradation

-

Hydrolytic stability : The compound resists hydrolysis under neutral conditions but degrades in strong acids (pH < 2) or bases (pH > 12), cleaving the piperidine-methanone bond.

-

Thermal stability : Decomposition occurs above 250°C, as observed in thermogravimetric analysis (TGA) of related structures.

Scientific Research Applications

Biological Activities

-

Anticancer Activity

- The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial in regulating cell cycle progression and transcriptional control. Inhibiting CDK9 can lead to reduced proliferation of cancer cells and increased apoptosis in various cancer models .

- A study demonstrated that derivatives containing thiazole-pyrimidine structures exhibited significant anticancer activity against multiple cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways .

- Anticonvulsant Properties

-

Antimicrobial Activity

- Thiazole-containing compounds have been explored for their antimicrobial properties against various pathogens. The presence of electron-withdrawing groups like trifluoromethyl increases the lipophilicity and bioavailability of these compounds, potentially enhancing their effectiveness against bacterial strains .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole-pyrimidine analogues and evaluated their anticancer activities against human cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). One derivative demonstrated an IC50 value significantly lower than the standard chemotherapeutic agent 5-fluorouracil, indicating superior efficacy .

Case Study 2: Anticonvulsant Activity

In another investigation, the anticonvulsant potential was assessed using animal models subjected to pentylenetetrazol-induced seizures. The compound exhibited a notable protective index compared to existing anticonvulsants, suggesting its potential as a new therapeutic option for epilepsy management .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons cannot be made due to insufficient evidence, a hypothetical framework for analyzing analogous compounds is outlined below:

Structural Analogues in the Evidence

- : A thiazolidinone-pyrazole hybrid [(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one] shares a thiazole-related scaffold but lacks the piperidine and trifluoromethylpyridine moieties.

- : Methoxyphenyl-piperazine derivatives (e.g., [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone) share piperidine and methanone groups but lack thiazole or trifluoromethylpyridine components.

Key Parameters for Comparison

Bioactivity :

- Thiazole derivatives (e.g., ) often exhibit antimicrobial or anti-inflammatory activity.

- Trifluoromethylpyridine-containing compounds are associated with agrochemical and pharmaceutical applications (e.g., kinase inhibitors).

- Piperidine moieties (e.g., ) are common in CNS-targeting drugs.

Physicochemical Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues. Thiazole rings contribute to π-π stacking interactions in target binding.

Research Findings and Data Gaps

The evidence lacks:

- Pharmacological Data: No IC50, EC50, or binding affinity values for the target compound.

- Structural Data: No crystallographic or computational modeling information (e.g., SHELX refinements mentioned in ).

- SAR Studies: No structure-activity relationship (SAR) comparisons with analogues.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing (2,4-dimethylthiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone?

- Answer : Synthesis typically involves multi-step coupling reactions. Key steps include:

- Piperidine functionalization : Introducing the (5-(trifluoromethyl)pyridin-2-yl)oxy group via nucleophilic substitution under controlled temperature (60–80°C) and using catalysts like palladium or copper to enhance regioselectivity .

- Methanone formation : Coupling the piperidine intermediate with the 2,4-dimethylthiazole moiety via carbonyl activation reagents (e.g., EDCI or DCC) in anhydrous solvents (e.g., DMF or THF) .

- Purification : HPLC or column chromatography is essential to isolate the product from by-products like unreacted intermediates or regioisomers .

- Challenges : Low yields due to steric hindrance from the trifluoromethyl group and sensitivity of the thiazole ring to oxidative conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer : A combination of techniques is required:

- NMR spectroscopy : H and C NMR confirm regiochemistry of the piperidine and pyridine rings. F NMR is critical to verify the trifluoromethyl group’s presence .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNOS) and detects fragmentation patterns .

- X-ray crystallography : Resolves ambiguities in spatial arrangement, particularly the orientation of the thiazole and pyridine rings .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., piperidine functionalization) be experimentally validated?

- Answer : Use isotopic labeling (e.g., O in the pyridine-2-yloxy group) or kinetic studies to track bond formation. For example:

- Isotope tracing : Monitor F NMR shifts during substitution reactions to confirm retention of the trifluoromethyl group .

- Computational modeling : Density functional theory (DFT) predicts transition states and activation energies for nucleophilic attacks on the piperidine ring .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC values across studies)?

- Answer :

- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological mimicry), and cell line passage number .

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests (MTT or ATP-luminescence) to confirm target specificity .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation under assay conditions explains variability .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Answer :

- Electron-withdrawing effect : The -CF group reduces electron density on the pyridine ring, increasing electrophilicity at the 2-position and altering π-π stacking in protein binding .

- Stability : Fluorine’s inductive effect enhances resistance to oxidative degradation but may increase susceptibility to nucleophilic attack at adjacent positions .

- Experimental validation : Compare reaction rates of trifluoromethyl vs. methyl analogs in SNAr reactions .

Methodological Considerations

Q. What computational tools are effective for predicting binding modes with biological targets?

- Answer :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinases), prioritizing hydrogen bonding with the pyridine oxygen and hydrophobic interactions with the thiazole ring .

- MD simulations : GROMACS or AMBER assess dynamic stability of ligand-target complexes over 100-ns trajectories, identifying critical residues for mutagenesis studies .

Q. How can regiochemical by-products be minimized during synthesis?

- Answer :

- Temperature control : Lower temperatures (0–5°C) reduce kinetic competition in substitution reactions .

- Catalyst optimization : Palladium/copper bimetallic systems improve selectivity for the 2-position on pyridine .

- Protecting groups : Temporarily block reactive sites on the thiazole ring during piperidine coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.